molecular formula C12H18N4O3 B5763083 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine

1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine

Cat. No. B5763083
M. Wt: 266.30 g/mol
InChI Key: VMSOGQJYFNFWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a pyrazole derivative that is synthesized using specific methods and has unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models and has also exhibited anti-tumor activity. Additionally, this compound has been shown to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine in lab experiments is its ability to cross the blood-brain barrier, making it a potential drug delivery system for the central nervous system. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of new drug delivery systems using this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine is a chemical compound that has significant potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its unique biochemical and physiological effects and ability to cross the blood-brain barrier make it a promising compound for further study and development.

Synthesis Methods

The synthesis of 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine involves the reaction of 3,5-dimethyl-4-nitropyrazole with piperidine and acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography, to obtain a pure form of the compound.

Scientific Research Applications

1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-9-12(16(18)19)10(2)15(13-9)8-11(17)14-6-4-3-5-7-14/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSOGQJYFNFWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCCCC2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-piperidin-1-ylethanone

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